3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl-
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Overview
Description
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- typically involves the reaction of 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methylpyridazin-3-one with appropriate reagents under controlled conditions. One common method includes the use of dimethyl sulfoxide (DMSO) and potassium carbonate as catalysts . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinone derivatives.
Scientific Research Applications
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-5-(2-methoxyphenoxy)-2-methylpyridazin-3-one
- 2,4-Dichloro-5-nitropyridine
Uniqueness
3(2H)-Pyridazinone, 4,6-dichloro-5-(2-hydroxyphenoxy)-2-methyl- is unique due to its specific substitution pattern and the presence of both chloro and hydroxyphenoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
485808-29-5 |
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Molecular Formula |
C11H8Cl2N2O3 |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
4,6-dichloro-5-(2-hydroxyphenoxy)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-15-11(17)8(12)9(10(13)14-15)18-7-5-3-2-4-6(7)16/h2-5,16H,1H3 |
InChI Key |
VWCIJXUZICWNFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C(=N1)Cl)OC2=CC=CC=C2O)Cl |
Origin of Product |
United States |
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